molecular formula C8H16O2 B073709 3,3-Dimethylbutylacetate CAS No. 1421-87-0

3,3-Dimethylbutylacetate

Cat. No.: B073709
CAS No.: 1421-87-0
M. Wt: 144.21 g/mol
InChI Key: AVXZMWDBEBBNOE-UHFFFAOYSA-N
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Description

3,3-Dimethylbutylacetate, also known as 1-Butanol, 3,3-dimethyl-, acetate, is an organic compound with the molecular formula C8H16O2. It is an ester formed from the reaction of 3,3-dimethyl-1-butanol and acetic acid. This compound is known for its pleasant fruity odor and is commonly used in the fragrance and flavor industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3-Dimethylbutylacetate can be synthesized through the esterification of 3,3-dimethyl-1-butanol with acetic acid. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the alcohol to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous esterification process. The reactants, 3,3-dimethyl-1-butanol and acetic acid, are fed into a reactor along with a catalyst. The reaction mixture is heated to the desired temperature, and the ester is continuously removed from the reaction mixture to drive the reaction to completion. The product is then purified through distillation to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethylbutylacetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3-Dimethylbutylacetate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,3-dimethylbutylacetate involves its interaction with olfactory receptors in the nasal epithelium, leading to the perception of its fruity odor. In biological systems, esters like this compound are hydrolyzed by esterases to yield the corresponding alcohol and acid, which can then participate in various metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ester structure, which imparts a distinct fruity odor. This makes it particularly valuable in the fragrance and flavor industry compared to its similar compounds, which may not possess the same olfactory properties .

Properties

IUPAC Name

3,3-dimethylbutyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-7(9)10-6-5-8(2,3)4/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVXZMWDBEBBNOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00931345
Record name 3,3-Dimethylbutyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00931345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421-87-0
Record name 3,3-Dimethylbutylacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001421870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3-Dimethylbutyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00931345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-DIMETHYLBUTYLACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CR09Z7AWNB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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